1-[3-(3-Methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a morpholine ring, and a methylbutoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Chromeno-Pyrrole Core: This step typically involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Methylbutoxyphenyl Group: This step involves the alkylation of the chromeno-pyrrole core with a methylbutoxyphenyl halide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the chromeno-pyrrole core with a morpholine derivative under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it of interest in the study of biochemical pathways and mechanisms.
Medicine: The compound could potentially be used in the development of new pharmaceuticals, particularly if it exhibits therapeutic properties.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. based on its structure, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, or other non-covalent forces. The exact pathways and molecular targets involved would require further experimental investigation.
Comparison with Similar Compounds
1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-Pyrrole Derivatives: Compounds with similar chromeno-pyrrole cores but different substituents may exhibit different chemical and biological properties.
Morpholine Derivatives: Compounds containing the morpholine ring may have similar pharmacological activities but differ in their overall potency and selectivity.
Methylbutoxyphenyl Derivatives: Compounds with the methylbutoxyphenyl group may have similar chemical reactivity but differ in their biological activity.
The uniqueness of 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H34N2O5 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H34N2O5/c1-20(2)11-16-35-22-8-5-7-21(19-22)26-25-27(32)23-9-3-4-10-24(23)36-28(25)29(33)31(26)13-6-12-30-14-17-34-18-15-30/h3-5,7-10,19-20,26H,6,11-18H2,1-2H3 |
InChI Key |
KLSJXKJWKOETDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.